
Lubiprostone metabolite M3
説明
Lubiprostone metabolite M3 is a complex organic compound characterized by its unique cyclopentyl and heptanoic acid structures
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lubiprostone metabolite M3 typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentyl core, followed by the introduction of the heptanoic acid side chain. Key steps include:
Cyclopentyl Core Formation: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Difluoro and Hydroxy Groups: Fluorination and hydroxylation reactions are carried out using specific reagents and catalysts.
Final Assembly: The heptanoic acid chain is attached through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogenation and hydroxylation are common substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), hydroxylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or hydroxylated derivatives.
科学的研究の応用
Pharmacokinetics of Lubiprostone and Metabolite M3
Lubiprostone undergoes extensive metabolism, primarily within the gastrointestinal tract, where it is converted into several metabolites, including M3. The pharmacokinetic profile of M3 is characterized by:
- Absorption and Distribution : M3 is systemically absorbed unlike its parent compound, which has low systemic bioavailability. Peak plasma concentrations of M3 are reached approximately 1.10 hours after administration of lubiprostone .
- Half-Life : The half-life of M3 is estimated to be between 0.9 to 1.4 hours .
- Elimination : Most of the drug is excreted through urine within 48 hours post-administration, with minimal detection in feces .
Clinical Efficacy and Case Studies
Research has demonstrated the efficacy of lubiprostone and its metabolite M3 in various clinical settings:
- Chronic Idiopathic Constipation : A meta-analysis involving 14 studies with 4,550 patients showed that lubiprostone significantly increased spontaneous bowel movements per week (RR 1.454) and within 24 hours (RR 1.790) compared to placebo . These findings highlight the effectiveness of M3 in enhancing gut motility.
- Irritable Bowel Syndrome with Constipation : In patients with constipation-predominant irritable bowel syndrome (IBS-C), lubiprostone was associated with improved bowel movement frequency without exacerbating abdominal pain (RR 1.415) . This suggests that M3 may contribute positively to symptom relief in IBS-C.
- Opioid-Induced Constipation : Lubiprostone has shown efficacy in treating opioid-induced constipation, increasing bowel movements within 24 hours (RR 1.277) without significantly affecting abdominal pain outcomes .
Safety Profile
The safety profile of lubiprostone and its metabolite M3 has been evaluated in various studies:
- Side Effects : Common adverse effects include nausea, diarrhea, abdominal pain, and bloating . While these side effects are generally mild and self-limiting, understanding the role of M3 in these reactions is essential for optimizing treatment protocols.
- Risk Assessment : Studies indicate that while M3 can be detected in low concentrations in serum, its exact role in causing side effects remains unclear . Further research is needed to elucidate these mechanisms.
Summary Table: Key Pharmacokinetic Parameters
Parameter | Lubiprostone | Metabolite M3 |
---|---|---|
Peak Plasma Concentration | ~1.14 hours | ~1.10 hours |
Half-Life | 0.9 - 1.4 hours | 0.9 - 1.4 hours |
Excretion | Urine (48 hours) | Trace amounts |
Systemic Bioavailability | Very low | Higher than parent |
作用機序
The mechanism of action of Lubiprostone metabolite M3 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
- 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyhexyl)-3-hydroxy-5-oxocyclopentyl]hexanoic acid
- 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxydecyl)-3-hydroxy-5-oxocyclopentyl]nonanoic acid
Comparison: Compared to similar compounds, Lubiprostone metabolite M3 stands out due to its specific chain length and functional groups, which may confer unique chemical and biological properties.
生物活性
Lubiprostone, a chloride channel activator, is primarily used for treating chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Its metabolite, M3, plays a significant role in its pharmacological effects. This article delves into the biological activity of M3, its pharmacokinetics, mechanisms of action, and relevant clinical findings.
Overview of Lubiprostone and M3
Lubiprostone is metabolized predominantly into M3 through the reduction of the carbonyl group at the 15-hydroxy moiety. This metabolite accounts for less than 10% of the administered dose and has distinct pharmacokinetic properties compared to its parent compound.
Chemical Structure
- Lubiprostone : CHFO
- M3 : Structural modifications involve the reduction at the 15-hydroxy position.
Pharmacokinetics
M3 exhibits a rapid absorption profile with peak plasma concentrations occurring approximately 1.14 hours post-administration of lubiprostone. The pharmacokinetic parameters for M3 are as follows:
Parameter | Value |
---|---|
Half-life | 0.9 to 1.4 hours |
Peak Plasma Concentration (Cmax) | 41.5 pg/mL |
Area Under Curve (AUC) | 57.1 pg·hr/mL |
Protein Binding | ~94% |
M3 does not undergo significant metabolism via cytochrome P450 enzymes, indicating a low potential for drug-drug interactions. It is primarily eliminated via renal pathways, with most excretion occurring within 48 hours post-dose .
The primary mechanism by which M3 exerts its effects is through the activation of ClC-2 chloride channels located on the apical membrane of intestinal epithelial cells. This activation leads to:
- Increased chloride ion efflux into the intestinal lumen.
- Sodium ion efflux via paracellular pathways to maintain isotonicity.
- Water influx , enhancing intestinal fluid secretion and promoting bowel movements.
This mechanism is crucial for alleviating symptoms associated with constipation by improving stool consistency and frequency .
Clinical Findings and Case Studies
Clinical trials have demonstrated the efficacy of lubiprostone in increasing spontaneous bowel movement (SBM) frequency among patients with CIC and IBS-C:
- A phase III study reported that patients receiving lubiprostone experienced significant improvements in SBM frequency compared to placebo (p < 0.0001).
- Adverse effects were noted, primarily nausea (31.7% in treated vs. 3.3% in placebo), but severe events were rare .
Case Study: Ischemic Colitis
A notable case study highlighted a patient who developed ischemic colitis after using lubiprostone for chronic constipation. The temporal relationship between drug administration and symptom onset suggested a direct link, scoring a definitive causality on the Naranjo Nomogram . This emphasizes the need for careful monitoring of adverse reactions when prescribing lubiprostone.
Summary of Biological Activity
The biological activity of M3 is characterized by:
- Local action within the gastrointestinal tract.
- Rapid metabolism and elimination, leading to minimal systemic exposure.
- Significant impact on fluid secretion and bowel motility through ClC-2 channel activation.
特性
IUPAC Name |
7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVYHTHOCKTJCO-MWPGWRTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475992-30-4 | |
Record name | (11alpha)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan-1-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475992304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11.ALPHA.)-16,16-DIFLUORO-11,15-DIHYDROXY-9-OXOPROSTAN-1-OIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6ED27K8BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。